molecular formula C22H24N4O2 B6503708 N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide CAS No. 1421455-83-5

N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide

Cat. No. B6503708
CAS RN: 1421455-83-5
M. Wt: 376.5 g/mol
InChI Key: GIDILNFNYHKPGG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide has been used in a variety of scientific research applications. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been used to study the effects of various compounds on the expression of certain genes. Additionally, this compound has been used to study the effects of various compounds on the activation of certain receptors, such as the serotonin receptor. This compound has also been used to study the effects of various compounds on the activity of certain enzymes, such as the enzyme adenosine deaminase.

Mechanism of Action

The mechanism of action of N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the synthesis of prostaglandins, which are hormones that play a role in the inflammatory response. By inhibiting COX-2, this compound is believed to reduce the synthesis of prostaglandins, thus reducing inflammation. In addition, this compound is believed to have an effect on the expression of certain genes, as well as the activation of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, this compound has been found to have potential applications in drug delivery and gene therapy.

Advantages and Limitations for Lab Experiments

N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological activities. Additionally, this compound has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). However, this compound also has some limitations for use in laboratory experiments. It is not as potent as some other compounds, and it is not as widely available as some other compounds.

Future Directions

For N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide include further exploration of its potential applications in drug delivery and gene therapy. Additionally, further research could be done to explore the effects of this compound on other enzymes, receptors, and biological systems. Additionally, further research could be done to explore the potential of this compound as an anti-inflammatory, anti-cancer, and anti-microbial agent. Finally, further research could be done to explore the potential of this compound as an adjuvant for vaccines.

Synthesis Methods

N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide can be synthesized using a three-step procedure. The first step involves the synthesis of 2-phenyl-1H-imidazole by reacting 4-bromo-2-nitrobenzaldehyde with hydrazine hydrate in an aqueous solution. The second step involves the reaction of 2-phenyl-1H-imidazole with 1-phenylethyl bromide in the presence of a base to form this compound. The third and final step involves the reaction of this compound with ethylchloroformate in the presence of a base to form the desired this compound product.

properties

IUPAC Name

N'-(1-phenylethyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-17(18-9-4-2-5-10-18)25-22(28)21(27)24-13-8-15-26-16-14-23-20(26)19-11-6-3-7-12-19/h2-7,9-12,14,16-17H,8,13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDILNFNYHKPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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